molecular formula C16H14F2N2O B5859527 N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide

Cat. No.: B5859527
M. Wt: 288.29 g/mol
InChI Key: ITLQFKWQYIQDNL-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a quinoline ring system substituted with a difluorophenyl group and a carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with an aldehyde in the presence of a base.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile reacts with a difluorobenzene derivative.

    Formation of the Carboxamide Moiety: The carboxamide group is introduced through the reaction of the quinoline derivative with an appropriate amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline ring to a tetrahydroquinoline derivative.

    Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide involves its interaction with specific molecular targets. It has been shown to inhibit key enzymes and signaling pathways involved in cancer cell proliferation and survival . The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide is unique due to its quinoline core structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications in medicinal chemistry and chemical biology.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F2N2O/c17-12-7-8-14(13(18)10-12)19-16(21)20-9-3-5-11-4-1-2-6-15(11)20/h1-2,4,6-8,10H,3,5,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITLQFKWQYIQDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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